2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid
Overview
Description
2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C₈H₅NO₇ It is a derivative of benzene, characterized by the presence of hydroxyl, nitro, and carboxylic acid functional groups
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid are currently unknown . The compound is used for research purposes and may have potential applications in pharmaceutical testing .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other molecules, and the specific cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid typically involves the nitration of 2-hydroxyisophthalic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-hydroxy-5-aminobenzene-1,3-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Nitroisophthalic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxyisophthalic acid: Similar structure but lacks the nitro group.
Phthalic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKVXMBLCQDPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512507 | |
Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67294-53-5 | |
Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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